![molecular formula C19H22BrNO4 B385194 Methyl 2-{[(2-Brom-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoat CAS No. 1005143-04-3](/img/structure/B385194.png)

Methyl 2-{[(2-Brom-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

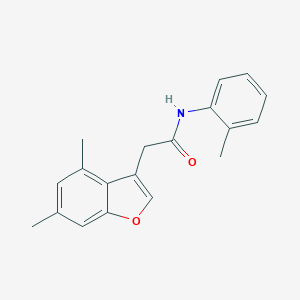

Methyl 2-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate is a useful research compound. Its molecular formula is C19H22BrNO4 and its molecular weight is 408.3g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 2-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Indolderivate, die strukturelle Ähnlichkeiten mit Methyl 2-{[(2-Brom-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoat aufweisen, haben nachweislich signifikante antivirale Eigenschaften. Beispielsweise haben bestimmte Indol-basierte Verbindungen eine inhibitorische Wirkung gegen Influenza A und andere Viren gezeigt . Dies deutet darauf hin, dass unsere Zielverbindung möglicherweise synthetisiert und auf ihre Wirksamkeit gegen eine Reihe von viralen Krankheitserregern getestet werden könnte.

Entzündungshemmende Eigenschaften

Der Indolkern ist ein gemeinsames Merkmal in vielen synthetischen Arzneimittelmolekülen mit entzündungshemmenden Wirkungen. Angesichts der strukturellen Komplexität von this compound könnte es auf sein Potenzial untersucht werden, als neuartiges entzündungshemmendes Mittel zu wirken, das möglicherweise einen neuen Ansatz zur Behandlung von entzündlichen Erkrankungen bietet .

Antikrebsanwendungen

Indolderivate sind dafür bekannt, Antikrebsaktivitäten zu besitzen. Die Einarbeitung des Indolkernes in medizinische Verbindungen hat zur Entwicklung von Medikamenten mit hoher Affinität zu mehreren Rezeptoren geführt, was in der Krebstherapie entscheidend ist. Die Erforschung von this compound könnte neue therapeutische Möglichkeiten für die gezielte Behandlung von Krebszellen aufdecken .

Antioxidative Effekte

Das Indolgerüst ist mit antioxidativen Eigenschaften verbunden, die für die Bekämpfung von oxidativem Stress im Körper unerlässlich sind. This compound könnte auf sein Potenzial untersucht werden, als Antioxidans zu wirken und so zur Vorbeugung von Krankheiten beizutragen, die durch oxidativen Schaden verursacht werden .

Antibakterielle Aktivität

Verbindungen, die den Indolkern enthalten, haben nachweislich antimikrobielle Wirkungen. Dies umfasst die Aktivität gegen Bakterien, Pilze und andere Mikroorganismen. Die einzigartige Struktur von this compound macht es zu einem Kandidaten für die Entwicklung neuer antimikrobieller Mittel, die das wachsende Problem der Antibiotikaresistenz angehen könnten .

Antituberkulose-Potenzial

Angesichts der biologischen Aktivitäten von Indolderivaten besteht die Möglichkeit, dass this compound gegen Tuberkulose wirksam sein könnte. Die Entwicklung neuer Antituberkulosemittel ist entscheidend, und diese Verbindung könnte zu diesem Gebiet beitragen, indem sie einen neuen Wirkmechanismus gegen Mycobacterium tuberculosis liefert .

Antidiabetische Anwendungen

Indolderivate wurden auf ihre antidiabetischen Eigenschaften untersucht. Die Fähigkeit, die Insulinausschüttung zu modulieren oder die Insulinempfindlichkeit zu verbessern, macht diese Verbindungen in der Diabetesforschung wertvoll. This compound könnte untersucht werden, um sein Potenzial als antidiabetisches Mittel zu beurteilen .

Antimalaria-Aktivität

Der Kampf gegen Malaria erfordert die kontinuierliche Entdeckung von Verbindungen mit neuartigen Wirkmechanismen. Indolderivate haben sich in diesem Bereich als vielversprechend erwiesen, und daher könnte this compound eine wertvolle Ergänzung zum Arsenal der Antimalariamittel sein. Seine einzigartige chemische Struktur könnte den Lebenszyklus von Plasmodium-Arten, den Parasiten, die für Malaria verantwortlich sind, beeinträchtigen .

Eigenschaften

IUPAC Name |

methyl 2-[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrNO4/c1-17(2)18(3)9-10-19(17,13(20)14(18)22)16(24)21-12-8-6-5-7-11(12)15(23)25-4/h5-8,13H,9-10H2,1-4H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUQFNCLLSVNFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(C(C2=O)Br)C(=O)NC3=CC=CC=C3C(=O)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{(2-chlorophenyl)[(4-methoxybenzoyl)amino]methyl}-4-methoxybenzamide](/img/structure/B385111.png)

methyl]benzamide](/img/structure/B385114.png)

methylcarbamate](/img/structure/B385116.png)

![N-{{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}[(3-methylbutanoyl)amino]methyl}-3-methylbutanamide](/img/structure/B385119.png)

![N-{(4-butoxy-3-methoxyphenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide](/img/structure/B385121.png)

![2-(4-fluorophenyl)-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B385123.png)

methyl]pentanamide](/img/structure/B385124.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(furan-2-ylmethyl)-5-(3-hydroxyphenyl)pyrrolidine-2,3-dione](/img/structure/B385125.png)

methyl]pentanamide](/img/structure/B385126.png)

![N-{(benzoylamino)[3-methoxy-4-(pentyloxy)phenyl]methyl}benzamide](/img/structure/B385127.png)

methyl]benzamide](/img/structure/B385131.png)

![N-{[4-(isopentyloxy)-3-methoxyphenyl][(3-methylbutanoyl)amino]methyl}-3-methylbutanamide](/img/structure/B385133.png)

![N-{(3-ethoxyphenyl)[(3-methylbutanoyl)amino]methyl}-3-methylbutanamide](/img/structure/B385134.png)